molecular formula C18H14Cl2N2O2 B10977149 N-(2-chlorobenzyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(2-chlorobenzyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10977149
M. Wt: 361.2 g/mol
InChI Key: AUHQQCPIMFVZRZ-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound characterized by the presence of chlorophenyl groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the chlorination of phenyl compounds to introduce the chlorophenyl groups. This is followed by the formation of the oxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(2-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Trichlorophenol: An organochloride of phenol with three chlorine atoms.

    Chlorophenol: A phenol derivative with one or more chlorine atoms.

    DDT (1,1,1-Trichloro-2,2-bis(4’-chlorophenyl)ethane): A chlorinated organic insecticide

Uniqueness

3-(2-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific structure, which combines chlorophenyl groups with an oxazole ring and a carboxamide group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-16(17(22-24-11)13-7-3-5-9-15(13)20)18(23)21-10-12-6-2-4-8-14(12)19/h2-9H,10H2,1H3,(H,21,23)

InChI Key

AUHQQCPIMFVZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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